molecular formula C10H11FO4 B14776519 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid

Cat. No.: B14776519
M. Wt: 214.19 g/mol
InChI Key: AXZSCNDPBPFVPM-UHFFFAOYSA-N
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Description

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid is a fluorinated aromatic compound with potential applications in various fields of scientific research. The presence of fluorine in its structure can significantly alter its chemical and physical properties, making it a valuable compound for study and application in different domains.

Preparation Methods

The synthesis of 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid typically involves several steps. One common method includes the introduction of the fluorine atom into the aromatic ring through electrophilic aromatic substitution. The methoxymethoxy group can be introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and interactions.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methoxymethoxy group can also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid include other fluorinated aromatic acids, such as:

  • 5-Fluoro-2-methoxybenzoic acid
  • 4-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-4-methoxy-2-methylbenzoic acid These compounds share similar structural features but differ in the position and type of substituents, which can lead to variations in their chemical and physical properties. The unique combination of fluorine and methoxymethoxy groups in this compound makes it distinct and valuable for specific applications.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

5-fluoro-4-(methoxymethoxy)-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-9(15-5-14-2)8(11)4-7(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

AXZSCNDPBPFVPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)OCOC

Origin of Product

United States

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